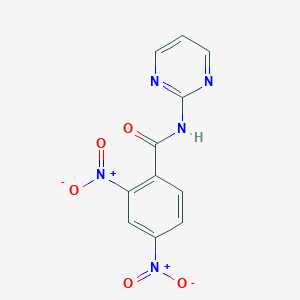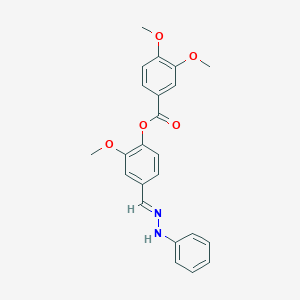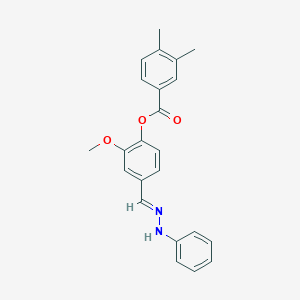
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 5-methyl-4-amino-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: 5-methyl-4-{[(E)-(4-aminophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted triazole derivatives depending on the substituent used.
Scientific Research Applications
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Potential use in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 5-(3-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N5O2S |
|---|---|
Molecular Weight |
263.28g/mol |
IUPAC Name |
3-methyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H9N5O2S/c1-7-12-13-10(18)14(7)11-6-8-2-4-9(5-3-8)15(16)17/h2-6H,1H3,(H,13,18)/b11-6+ |
InChI Key |
JBTGQVJWHLONPW-IZZDOVSWSA-N |
SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[12-oxo-12-(1,3,4-thiadiazol-2-ylamino)dodecyl]benzamide](/img/structure/B370791.png)








![2-(2-methylphenoxy)-N-(4'-{[(2-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370807.png)

![5-(4-nitrophenyl)-N-[(3-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B370810.png)


